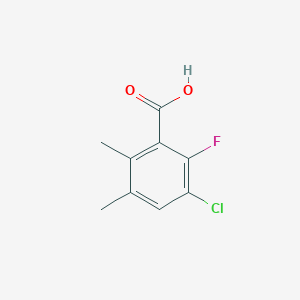

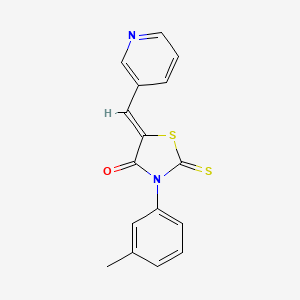

![molecular formula C11H10N2O3S B2486695 N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide CAS No. 2380039-93-8](/img/structure/B2486695.png)

N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, such as the compound , have been found to exhibit significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This is particularly important given the global issue of microbial resistance to currently available antimicrobial medicines .

Anticancer Activity

Furan-containing compounds have been employed in various disease areas due to their wide range of advantageous biological and pharmacological characteristics . For instance, certain chalcones, which are furan-containing compounds, have been developed for the treatment of lung cancer . These compounds have shown different cytotoxic effects towards lung carcinoma .

Anti-inflammatory and Analgesic Activity

Furan has a variety of therapeutic advantages, including anti-inflammatory and analgesic effects . This makes furan-containing compounds potentially useful in the treatment of conditions associated with inflammation and pain .

Antidepressant and Anti-anxiolytic Activity

Furan also exhibits antidepressant and anti-anxiolytic effects . This suggests that furan derivatives could be explored for their potential use in treating mental health disorders such as depression and anxiety .

Anti-protozoal Activity

Furan-containing compounds have been found to exhibit anti-protozoal activity . This means they could potentially be used in the treatment of diseases caused by protozoan parasites .

Antiviral Activity

Furan derivatives have also been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections .

Antihypertensive Activity

Furan-containing compounds have been found to exhibit antihypertensive effects . This suggests potential applications in the management of high blood pressure .

Anti-aging Activity

Furan derivatives have been found to exhibit anti-aging effects . This suggests potential applications in the field of dermatology and cosmetics, particularly in products designed to combat the signs of aging .

Mecanismo De Acción

Target of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a variety of biological targets, depending on its specific structure and functional groups.

Mode of Action

Based on the known properties of thiophene derivatives, it can be speculated that this compound may interact with its targets in a way that modulates their function, leading to its various biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of Action

Based on the known properties of thiophene derivatives, it can be speculated that this compound may have a variety of effects at the molecular and cellular level, contributing to its various biological activities .

Propiedades

IUPAC Name |

N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c12-10(14)11(15)13-4-9-3-8(6-17-9)7-1-2-16-5-7/h1-3,5-6H,4H2,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEVSPHNIUCSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CSC(=C2)CNC(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2486615.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)

![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)

![8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486621.png)

![N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2486626.png)

![7-ethyl-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2486631.png)

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486632.png)

![5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2486635.png)